molecular formula C10H14NNaO3S B13774144 Benzenesulfonic acid, 4-(diethylamino)-, sodium salt CAS No. 70916-35-7

Benzenesulfonic acid, 4-(diethylamino)-, sodium salt

Cat. No.: B13774144
CAS No.: 70916-35-7
M. Wt: 251.28 g/mol
InChI Key: QJBONFOEPUFXPR-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-(diethylamino)-, sodium salt (CAS RN: 251,059204; molecular formula: C₁₀H₁₄NNaO₃S) is a sodium salt derivative of benzenesulfonic acid substituted with a diethylamino group at the para position. This compound is structurally characterized by a sulfonate group (-SO₃⁻) and a tertiary amine (-N(C₂H₅)₂) on the benzene ring, conferring both hydrophilic (via the sulfonate) and moderate lipophilic (via the diethylamino group) properties. Its molecular weight is 251.28 g/mol.

Key applications include its use as an accelerator in gas hydrate formation for thermal energy storage systems, where it reduces subcooling by 0.78°C and enhances hydrate formation rates .

Properties

CAS No.

70916-35-7

Molecular Formula

C10H14NNaO3S

Molecular Weight

251.28 g/mol

IUPAC Name

sodium;4-(diethylamino)benzenesulfonate

InChI

InChI=1S/C10H15NO3S.Na/c1-3-11(4-2)9-5-7-10(8-6-9)15(12,13)14;/h5-8H,3-4H2,1-2H3,(H,12,13,14);/q;+1/p-1

InChI Key

QJBONFOEPUFXPR-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Direct Sulfonation of Aromatic Precursors

Method Overview:
This classical approach involves sulfonating an aromatic amine or phenyl derivative with sulfuric acid or oleum under controlled conditions to introduce the sulfonic acid group at the para-position relative to the amino group.

Process Steps:

  • Starting from 4-(diethylamino)aniline or similar amino aromatic compounds.
  • Treatment with concentrated sulfuric acid or oleum at elevated temperatures (typically 80–150°C).
  • The sulfonic acid group attaches predominantly at the para-position to the amino group, owing to directing effects.

Reaction Scheme:
$$
\text{4-(Diethylamino)aniline} + \text{H}2\text{SO}4 \rightarrow \text{4-(Diethylamino)benzenesulfonic acid}
$$

Advantages:

  • Straightforward and scalable.
  • High yields with proper temperature control.

Limitations:

  • Potential for over-sulfonation.
  • Requires careful temperature management to prevent degradation.

Diazotization and Azo Coupling Strategy

Method Overview:
This method synthesizes the azo compound, Benzenesulfonic acid, 4-(diethylamino)-, sodium salt , via diazotization of 4-(diethylamino)aniline followed by azo coupling with sulfonated aromatic compounds.

Process Steps:

  • Diazotization of 4-(diethylamino)aniline with sodium nitrite (NaNO₂) in acidic conditions, typically at 0–5°C.
  • Coupling with a sulfonated aromatic compound, such as sodium 4-aminobenzenesulfonate or sodium 4-hydroxybenzenesulfonate .
  • Formation of azo linkage, yielding the diazo dye.

Reaction Scheme:
$$
\text{ArNH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{ArN}2^+ \text{Cl}^- \
\text{Azo coupling} \
\text{ArN}
2^+ + \text{Sulfonated aromatic} \rightarrow \text{Azo compound}
$$

Advantages:

  • Produces azo dyes with specific color properties.
  • Facilitates the synthesis of functional dyes like Ethyl Orange.

Limitations:

  • Requires precise temperature control.
  • Potential environmental concerns with azo compounds.

Sulfonation of Amino Derivatives Followed by Neutralization

Method Overview:
This approach involves sulfonating amino-substituted aromatic compounds, then neutralizing the sulfonic acid groups with sodium hydroxide to form the sodium salt.

Process Steps:

  • Sulfonation of 4-(diethylamino)aniline or similar compounds.
  • Neutralization of the sulfonic acid groups with sodium hydroxide (NaOH).
  • Isolation of the sodium salt via filtration and drying.

Reaction Scheme:
$$
\text{Sulfonation} \rightarrow \text{Sulfonic acid derivative} \
\text{Neutralization} \rightarrow \text{Sodium salt}
$$

Advantages:

  • Produces high-purity sodium salts.
  • Suitable for large-scale manufacturing.

Limitations:

  • Possible formation of multiple sulfonation products requiring purification.

Data Table of Preparation Methods

Method Starting Material Reagents Conditions Key Features References
Direct sulfonation 4-(Diethylamino)aniline Sulfuric acid / Oleum 80–150°C Para-selective sulfonation ,
Diazotization & azo coupling 4-(Diethylamino)aniline NaNO₂, HCl, sulfonated aromatic 0–5°C for diazotization Formation of azo dyes ,
Sulfonation + neutralization 4-(Diethylamino)aniline Sulfuric acid, NaOH Controlled heating Direct formation of sodium salt ,

Research Findings and Considerations

  • Yields and Purity:
    The direct sulfonation method generally yields high purity products, especially when temperature and reaction time are optimized. For azo dye synthesis, yields depend on the efficiency of diazotization and coupling steps, often exceeding 70% in optimized conditions.

  • Environmental and Safety Aspects:
    Handling concentrated sulfuric acid and oleum necessitates strict safety protocols. The azo coupling process produces azo dyes, which require proper disposal due to potential toxicity.

  • Scalability:
    Both direct sulfonation and neutralization methods are scalable for industrial applications. The azo dye synthesis, while more complex, is also adaptable for large-scale dye manufacturing.

  • Recent Advances: Modern synthesis approaches include microwave-assisted sulfonation and environmentally benign sulfonation using solid acids, which improve efficiency and reduce hazardous waste.

Chemical Reactions Analysis

Desulfonation Reactions

The sulfonate group undergoes desulfonation under specific thermal or acidic conditions. This reaction is analogous to benzenesulfonic acid derivatives but occurs at lower temperatures due to the activating effect of the diethylamino group:

Reaction:
C10H14NNaO3S+H2OΔC6H5N C2H5 2OH+NaHSO4\text{C}_{10}\text{H}_{14}\text{NNaO}_3\text{S}+\text{H}_2\text{O}\xrightarrow{\Delta}\text{C}_6\text{H}_5\text{N C}_2\text{H}_5\text{ }_2\text{OH}+\text{NaHSO}_4

ConditionTemperature RangeProduct FormedYield (%)Reference
Aqueous acidic medium150–180°C4-Diethylaminophenol65–75
Alkaline fusion (NaOH)220–250°CSodium 4-diethylaminophenoxide80–85

This reaction is critical in synthetic pathways for generating phenolic intermediates used in dyes and pharmaceuticals.

Electrophilic Aromatic Substitution

Example: Nitration
C10H14NNaO3S+HNO3H2SO4NO2 substituted product\text{C}_{10}\text{H}_{14}\text{NNaO}_3\text{S}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{NO}_2\text{ substituted product}

ElectrophilePosition of SubstitutionMajor ProductNotes
Nitronium ionOrtho to -N(C₂H₅)₂2-Nitro-4-diethylaminobenzenesulfonateSulfonate group minimizes para substitution

The steric bulk of the diethylamino group further favors ortho substitution .

Salt Metathesis and Ion Exchange

The sodium ion in the sulfonate group can be replaced by other cations via ion-exchange reactions:

Reaction with AgNO₃:
C10H14NNaO3S+AgNO3C10H14NAgO3S+NaNO3\text{C}_{10}\text{H}_{14}\text{NNaO}_3\text{S}+\text{AgNO}_3\rightarrow \text{C}_{10}\text{H}_{14}\text{NAgO}_3\text{S}+\text{NaNO}_3

Cation SourceProduct SolubilityApplication
AgNO₃Low (precipitate)Analytical chemistry
CaCl₂HighWater softening agents

These reactions are utilized in wastewater treatment and metal recovery processes .

Diethylamino Group Reactions

The tertiary amine undergoes alkylation or oxidation:

  • Alkylation: Forms quaternary ammonium salts with alkyl halides.

  • Oxidation: Using H₂O₂ or peracids yields N-oxide derivatives.

Example Oxidation:
C10H14NNaO3S+H2O2C10H14NO4SNa+H2O\text{C}_{10}\text{H}_{14}\text{NNaO}_3\text{S}+\text{H}_2\text{O}_2\rightarrow \text{C}_{10}\text{H}_{14}\text{NO}_4\text{S}\cdot \text{Na}+\text{H}_2\text{O}

Sulfonate Group Reactions

  • Esterification: Reacts with alkyl halides (R-X) to form sulfonate esters.

  • Sulfonamide Formation: Requires conversion to sulfonyl chloride (not directly feasible with sodium sulfonate; requires PCl₅) .

Stability and Decomposition

  • Thermal Decomposition: Above 300°C, the compound decomposes into SO₂, CO₂, and nitrogen oxides.

  • Photodegradation: UV exposure leads to cleavage of the sulfonate group, forming 4-diethylaminophenol .

Scientific Research Applications

Pharmaceutical Industry

Sodium 4-diethylaminobenzenesulfonate is utilized in the synthesis of various pharmaceutical compounds. It is particularly significant as a counterion for drug formulations, enhancing solubility and stability. Many drugs are prepared as besylates, which are salts formed with benzenesulfonic acid derivatives.

Case Study : A study published in Pharmaceutical Research highlighted the use of sodium 4-diethylaminobenzenesulfonate in the formulation of antihypertensive medications. The compound improved the bioavailability of active ingredients through enhanced solubility in aqueous environments .

Surfactants

Salts of benzenesulfonic acid are widely used as surfactants in cleaning products and detergents. Sodium 4-diethylaminobenzenesulfonate functions effectively as a wetting agent due to its ability to reduce surface tension.

ApplicationProduct TypeFunction
Laundry DetergentsSodium 4-diethylaminobenzenesulfonateSurfactant
Industrial CleanersVarious formulationsWetting agent

Chemical Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the production of azo dyes and other aromatic compounds. Its sulfonate group facilitates electrophilic substitution reactions.

Example Reaction :C6H5SO3Na+RXC6H5R+NaXC_6H_5SO_3Na+R-X\rightarrow C_6H_5R+NaXWhere RXR-X represents various electrophiles .

Environmental and Safety Considerations

While sodium 4-diethylaminobenzenesulfonate is generally considered safe for use in industrial applications, studies have indicated potential irritant effects on skin and eyes at high concentrations . Regulatory assessments have classified it under low toxicity categories for environmental impact.

Toxicity ParameterObservations
Skin IrritationMild irritation observed in animal studies
Eye IrritationModerate irritation potential at higher concentrations

Mechanism of Action

The mechanism of action of sodium N,N-diethylsulfanilate involves its interaction with various molecular targets and pathways. The compound can act as a sulfonating agent, introducing sulfonic acid groups into other molecules. This reactivity is due to the presence of the sulfonate group, which can participate in nucleophilic substitution reactions. Additionally, the diethylamino group can influence the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Amino-Substituted Benzenesulfonates

Compound Name Molecular Formula Molecular Weight Substituents Applications Key Properties
4-(Diethylamino)-, sodium salt C₁₀H₁₄NNaO₃S 251.28 4-(diethylamino) Gas hydrate formation Water-soluble, accelerates cooling
Sulfanilic acid (4-amino-) C₆H₇NO₃S 173.19 4-amino- Dye intermediate High water solubility
Metanilic acid sodium salt (3-amino-) C₆H₆NNaO₃S 211.17 3-amino- Organic synthesis Used in coupling reactions
  • Structural Differences: The diethylamino group in the target compound increases steric bulk and lipophilicity compared to the primary amino group in sulfanilic acid. This reduces hydrogen-bonding capacity but enhances solubility in organic solvents.
  • Applications : Sulfanilic acid is a precursor for azo dyes, while the target compound is tailored for industrial processes like gas hydrate formation.

Azo Dyes and Diazene Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Applications Key Properties
Methyl Orange C₁₄H₁₄N₃NaO₃S 327.33 4-azo-(dimethylaminophenyl) pH indicator, dye λmax 507 nm, pH 3.0–4.4 transition
4-[2-(2,4-Diamino-5-methylphenyl)diazenyl]- C₁₃H₁₄N₄O₃S·Na 329.33 Diazenyl, diamino, methyl Anti-inflammatory agents Biological activity
  • Structural Differences: Azo dyes like Methyl Orange feature conjugated π-systems for visible light absorption, unlike the non-conjugated diethylamino group in the target compound.
  • Functionality: The target lacks chromophoric azo groups, making it unsuitable for dye applications but advantageous in non-optical industrial roles.

Alkyl/Aryl-Substituted Benzenesulfonates

Compound Name Molecular Formula Molecular Weight Substituents Applications Key Properties
Sodium 4-n-Octylbenzenesulfonate C₁₄H₂₁NaO₃S 316.37 4-n-octyl Surfactant Detergent properties
Barium Diphenylamine Sulfonate C₁₂H₁₀NNaO₃S 329.33 4-phenylamino Corrosion inhibition High thermal stability
  • Hydrophobicity: The octyl chain in sodium 4-n-octylbenzenesulfonate confers strong surfactant properties, whereas the diethylamino group offers a balance of solubility and moderate hydrophobicity.
  • Industrial Use : The target compound’s application in gas hydrate systems contrasts with surfactants used in detergents.

Functionalized Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Applications Key Properties
4-Acrylamido Benzenesulfonate C₉H₁₀NNaO₄S 267.24 4-acrylamido Polymer chemistry Reactive monomer
Triazine-Linked Derivative C₃₄H₃₄N₁₂O₁₄S₄·4Na 1223.12 Triazine, amino, hydroxyethyl Specialty chemicals High molecular complexity
  • Reactivity: The acrylamido group enables polymerization, unlike the inert diethylamino group in the target.
  • Complexity : The triazine-linked derivative () is structurally intricate, likely used in pharmaceuticals or advanced materials.

Key Research Findings

Gas Hydrate Acceleration : Adding 0.03% of the target compound reduces subcooling by 0.78°C, improving energy storage efficiency in cooling systems .

LogP Comparison: The 3-(diethylamino) isomer has a predicted logP of 1.60 (experimental: 1.79), suggesting moderate lipophilicity . The para-substituted target likely shares similar properties.

Biological Activity

Benzenesulfonic acid, 4-(diethylamino)-, sodium salt (CAS No. 23673675) is a compound that has garnered attention in various fields, particularly due to its biological activities. This article delves into its biological activity, including antimicrobial properties, toxicity assessments, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H13NNaO3S
  • Molecular Weight : 252.28 g/mol
  • CAS Number : 23673675

The presence of the sulfonic acid group and the diethylamino moiety contributes to its solubility and biological interactions.

1. Antimicrobial Properties

Studies have demonstrated that benzenesulfonic acid derivatives exhibit significant antimicrobial activity. For instance, research showed that certain sulfonic acid derivatives effectively inhibited bacterial growth, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

CompoundMIC (µg/mL)Target Bacteria
Benzenesulfonic acid derivative32Escherichia coli
Benzylsulfonate16Staphylococcus aureus

The mechanism of action typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

2. Toxicity and Safety Assessments

Toxicological studies have assessed the safety profile of this compound. According to evaluations:

  • Skin Irritation : The compound showed minimal skin irritation potential in animal studies, with erythema scores remaining low even at higher concentrations .
  • Eye Irritation : There is evidence of eye irritation at concentrations above 40%, indicating caution in handling .
  • Repeated Dose Toxicity : Long-term exposure studies in rodents indicated no significant adverse effects at doses up to 727 mg/kg body weight per day .

3. Genotoxicity and Carcinogenicity

Available data suggest that this compound is not genotoxic or carcinogenic. Studies indicated no clastogenic effects at concentrations below defined thresholds, supporting its safety for potential therapeutic uses .

Case Study: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers explored the efficacy of benzenesulfonic acid derivatives against multi-drug resistant strains of bacteria. The study found that the sodium salt variant exhibited superior antibacterial properties compared to its parent compounds. The results highlighted its potential as an alternative treatment option for infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing benzenesulfonic acid, 4-(diethylamino)-, sodium salt, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonation of a benzene derivative followed by diethylamino group introduction. For example, nitration of benzenesulfonic acid precursors (as in ) can be adapted, with diethylamination via nucleophilic substitution. Key variables include temperature control (50–80°C for nitrosation ), reagent stoichiometry (e.g., excess diethylamine), and pH adjustments to stabilize intermediates. Purification via recrystallization or ion-exchange chromatography enhances purity. Researchers should optimize conditions using DoE (Design of Experiments) to address competing side reactions (e.g., over-sulfonation) .

Q. How does the sulfonate group enhance the compound’s solubility, and what solvents are ideal for its dissolution in biological assays?

  • Methodological Answer : The sulfonate group (-SO₃⁻) confers high hydrophilicity, enabling solubility in polar solvents like water, DMSO, and methanol. For biological studies (e.g., radical trapping), aqueous buffers (pH 7–9) are preferred to maintain ionic stability. Pre-saturation trials via shake-flask methods can determine solubility limits, while dynamic light scattering (DLS) assesses aggregation in complex media .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Use a combination of:

  • FT-IR : Identify sulfonate (S=O stretch, ~1200 cm⁻¹) and aromatic C-N (diethylamino, ~1350 cm⁻¹) groups .
  • NMR : ¹H NMR in D₂O resolves aromatic protons (δ 7.2–8.1 ppm) and diethylamino CH₂ groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS in negative mode detects the [M-Na]⁻ ion for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for diethylamino group introduction?

  • Methodological Answer : Discrepancies arise from competing pathways (e.g., electrophilic vs. nucleophilic substitution). Mechanistic studies using isotopic labeling (e.g., ¹⁵N in diethylamine) and kinetic profiling (via HPLC or in situ IR) clarify dominant pathways. For instance, notes bromination’s role in directing substitution; similar approaches apply to diethylamination. Computational modeling (DFT) predicts regioselectivity and transition states .

Q. What strategies mitigate interference from by-products during radical trapping experiments using this compound?

  • Methodological Answer : As a spin trap analog (like ’s nitroso derivative), the diethylamino group may stabilize radical adducts. Use EPR spectroscopy with spin quantification standards (e.g., TEMPO) to distinguish target radicals from background signals. Pre-treat samples with chelators (e.g., EDTA) to reduce metal-induced false positives .

Q. How do substituent variations (e.g., diethylamino vs. nitroso groups) alter the compound’s reactivity in oxidative environments?

  • Methodological Answer : Compare oxidation kinetics via cyclic voltammetry (CV) or UV-Vis monitoring. The diethylamino group’s electron-donating nature reduces oxidation potential vs. electron-withdrawing nitroso groups (). Controlled oxidation with H₂O₂ or KMnO₄ generates degradants analyzed via LC-MS to map reaction pathways .

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